(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol
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Overview
Description
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an ethyl group at position 1, a fluorine atom at position 5, and a methanol group at position 4. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-3,5-difluoropyrazole with formaldehyde in the presence of a base to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization, distillation, or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: The major products include (1-ethyl-5-fluoro-1H-pyrazol-4-yl)aldehyde and (1-ethyl-5-fluoro-1H-pyrazol-4-yl)carboxylic acid.
Reduction: The major products are various reduced derivatives with altered functional groups.
Substitution: The major products are halogenated or functionalized pyrazole derivatives.
Scientific Research Applications
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3,5-difluoropyrazole
- 1-ethyl-5-chloro-1H-pyrazol-4-yl)methanol
- 1-ethyl-5-bromo-1H-pyrazol-4-yl)methanol
Uniqueness
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol is unique due to the presence of the fluorine atom at position 5, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various chemical reactions and applications, distinguishing it from other similar compounds.
Biological Activity
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.
Synthesis
The synthesis of this compound typically involves the cyclization of 1-ethyl-3,5-difluoropyrazole with formaldehyde under basic conditions. The reaction is generally conducted in organic solvents like ethanol or methanol at temperatures ranging from 60°C to 80°C to facilitate cyclization. Purification methods such as recrystallization or chromatography are employed to obtain high-purity products.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in biological systems.
Anticancer Potential
The pyrazole scaffold has been linked to anticancer activity. Compounds with similar structures have shown efficacy against multiple cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the modulation of cell cycle regulation and apoptosis pathways .
The biological effects of this compound are believed to arise from its interactions with various molecular targets:
Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory responses or cancer proliferation.
Receptor Binding : It could bind to specific receptors, altering signal transduction pathways that regulate cell growth and survival.
Biochemical Pathways : The compound is thought to influence pathways related to metabolism and cell cycle regulation, contributing to its observed biological activities .
Antimicrobial Activity Study
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results showed a significant reduction in bacterial growth compared to control groups, highlighting its potential as an antimicrobial agent .
Anticancer Activity Research
In another investigation focused on cancer therapy, derivatives of the pyrazole scaffold were tested for their antiproliferative effects on various cancer cell lines. The findings indicated that compounds similar to this compound exhibited dose-dependent inhibition of cancer cell growth, particularly in breast and liver cancers .
Data Summary
Property | Value/Observation |
---|---|
Synthesis Method | Cyclization of 1-ethyl-3,5-difluoropyrazole with formaldehyde |
Antimicrobial Activity | Effective against various bacterial strains |
Anti-inflammatory Effects | Inhibits enzymes involved in inflammation |
Anticancer Activity | Effective against breast and liver cancer cells |
Mechanism of Action | Enzyme inhibition, receptor binding, modulation of biochemical pathways |
Properties
IUPAC Name |
(1-ethyl-5-fluoropyrazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O/c1-2-9-6(7)5(4-10)3-8-9/h3,10H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUYCNWFYRFCNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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